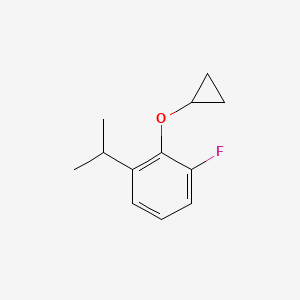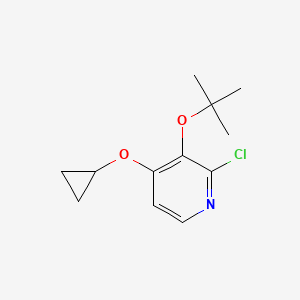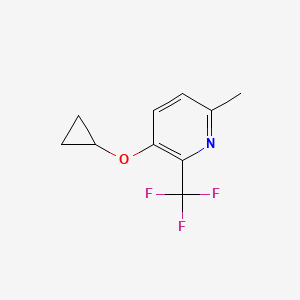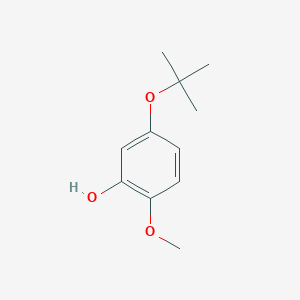
5-(Tert-butoxy)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butoxy)-2-methoxyphenol: is an organic compound characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxy)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-methoxyphenol+tert-butyl bromideK2CO3,solventthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Tert-butoxy)-2-methoxyphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy and methoxy groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Tert-butoxy)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Medicine: Research is ongoing to explore the potential of this compound as a lead compound for developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the production of antioxidants and stabilizers for polymers and other materials.
Wirkmechanismus
The mechanism of action of 5-(Tert-butoxy)-2-methoxyphenol involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxy and methoxy groups influence the compound’s reactivity and binding affinity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyphenol (Guaiacol): Lacks the tert-butoxy group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in the para position, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains two tert-butyl groups and a methyl group, making it a more effective antioxidant but with different solubility and stability properties.
Uniqueness: 5-(Tert-butoxy)-2-methoxyphenol is unique due to the presence of both tert-butoxy and methoxy groups on the phenol ring, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound for selective synthesis and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
InChI-Schlüssel |
OJIBTGAXKVQMGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


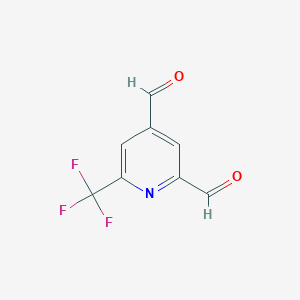
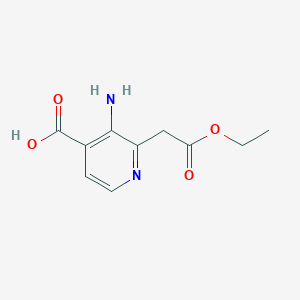
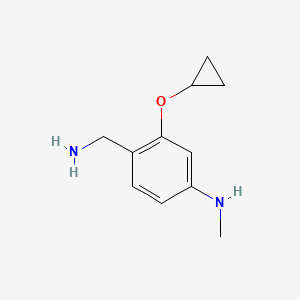
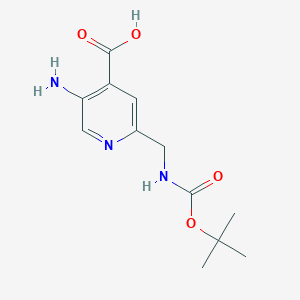
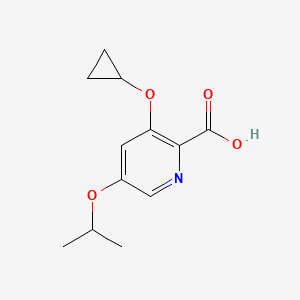
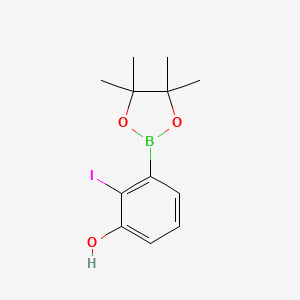
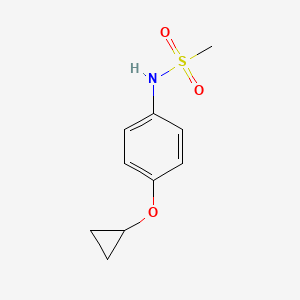
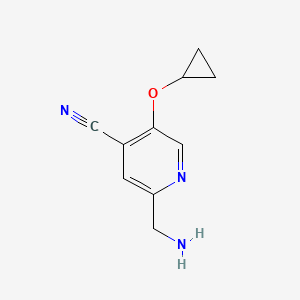
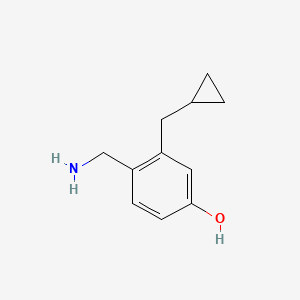
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
